
3-(4-Chlorobenzylidene)-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrol-2-one derivatives This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a phenyl group attached to a pyrrol-2-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: The initial step involves the synthesis of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the pyrrol-2-one core with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methylidene Bridge: The methylidene bridge is formed by a condensation reaction between the chlorophenyl-substituted pyrrol-2-one and an aldehyde or ketone.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxybenzene derivative reacts with the intermediate compound.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, extending the molecular framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions, electrophiles such as alkyl halides.
Condensation: Aldehydes or ketones in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Condensation: Formation of extended carbon chains or ring structures.
科学研究应用
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in studies to understand its interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to modulate specific molecular pathways involved in disease progression.
Industry: Utilized in the development of specialty chemicals and advanced materials. It is used in the production of dyes, pigments, and polymers with unique properties.
作用机制
The mechanism of action of (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
(3Z)-3-[(4-bromophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one: Similar structure with a bromine atom instead of chlorine.
(3Z)-3-[(4-fluorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one: Similar structure with a fluorine atom instead of chlorine.
(3Z)-3-[(4-methylphenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
IUPAC Name |
3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
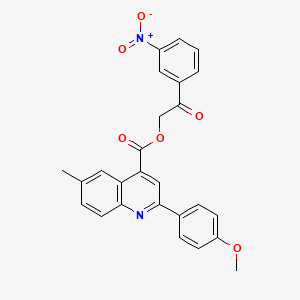
![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)
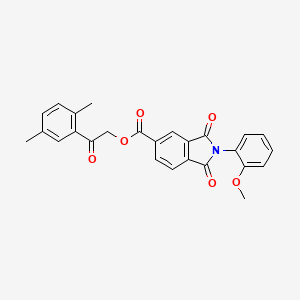

![2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12471263.png)
![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
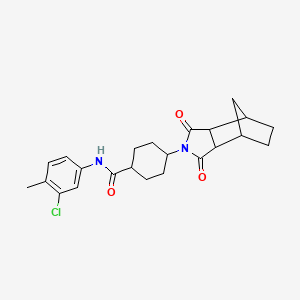
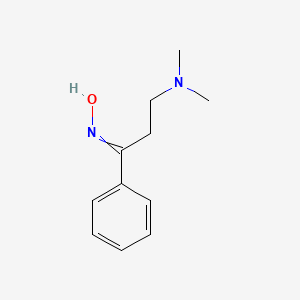

![N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
![2,4-dichloro-N-{4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B12471283.png)
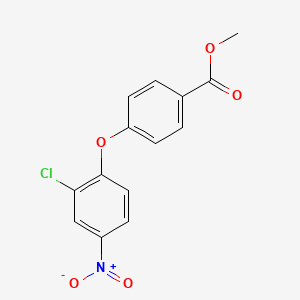
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)
